molecular formula C12H11NO3 B13708937 3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid

3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid

Cat. No.: B13708937
M. Wt: 217.22 g/mol
InChI Key: HKILSKDTYVRAOH-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid is an organic compound with a complex structure that includes a methoxyphenyl group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid typically involves the condensation of 2-methoxybenzaldehyde with pyrrole-2-carboxylic acid under acidic conditions. The reaction is often catalyzed by a Lewis acid such as zinc chloride or aluminum chloride. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 3-(2-Hydroxyphenyl)-1H-pyrrole-2-carboxylic Acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol group, resulting in the formation of 3-(2-Methoxyphenyl)-1H-pyrrole-2-methanol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include 3-(2-Hydroxyphenyl)-1H-pyrrole-2-carboxylic Acid, 3-(2-Methoxyphenyl)-1H-pyrrole-2-methanol, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid exerts its effects involves interactions with specific molecular targets. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyphenyl)propionic Acid: Similar structure but lacks the pyrrole ring.

    3-(2-Methoxyphenyl)-2-butenoic Acid: Contains a butenoic acid group instead of the pyrrole ring.

    5-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid: Similar structure but with a different substitution pattern on the pyrrole ring.

Uniqueness

3-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid is unique due to the presence of both the methoxyphenyl group and the pyrrole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

3-(2-methoxyphenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-16-10-5-3-2-4-8(10)9-6-7-13-11(9)12(14)15/h2-7,13H,1H3,(H,14,15)

InChI Key

HKILSKDTYVRAOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(NC=C2)C(=O)O

Origin of Product

United States

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